pyrido[3,2-d]pyrimidine-2,4-diamine

DHFR inhibition antifolate Pneumocystis carinii

Pyrido[3,2-d]pyrimidine-2,4-diamine (CAS 1955-75-5) is the unsubstituted parent of a class of fused pyrimidine heterocycles bearing amino groups at the 2- and 4-positions. This scaffold serves as the key synthetic intermediate for a large family of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines that act as potent inhibitors of dihydrofolate reductase (DHFR) from pathogenic organisms including Pneumocystis carinii, Pneumocystis jirovecii, and Toxoplasma gondii.

Molecular Formula C7H7N5
Molecular Weight 161.2
CAS No. 1955-75-5
Cat. No. B6203894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrido[3,2-d]pyrimidine-2,4-diamine
CAS1955-75-5
Molecular FormulaC7H7N5
Molecular Weight161.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[3,2-d]pyrimidine-2,4-diamine (CAS 1955-75-5) – Core Scaffold for Selective DHFR Inhibitor Design


Pyrido[3,2-d]pyrimidine-2,4-diamine (CAS 1955-75-5) is the unsubstituted parent of a class of fused pyrimidine heterocycles bearing amino groups at the 2- and 4-positions. This scaffold serves as the key synthetic intermediate for a large family of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines that act as potent inhibitors of dihydrofolate reductase (DHFR) from pathogenic organisms including Pneumocystis carinii, Pneumocystis jirovecii, and Toxoplasma gondii [1][2]. The [3,2-d] ring fusion pattern positions the pyridine nitrogen distal to the pyrimidine ring, creating a distinct hydrogen-bonding and π-stacking topology that differentiates it from regioisomeric pyrido[2,3-d]pyrimidine scaffolds [3]. Commercial sources report ≥98% purity for this compound (CAS 1955-75-5, MW 161.16 g/mol, C₇H₇N₅), making it suitable as a reliable building block for medicinal chemistry campaigns targeting antifolate and kinase programs .

Why Pyrido[3,2-d]pyrimidine-2,4-diamine Cannot Be Simply Replaced by Other Diaminopyrimidine Scaffolds


Although multiple diaminopyrimidine cores (e.g., pyrido[2,3-d]pyrimidine, quinazoline, pyrrolo[2,3-d]pyrimidine) are employed as DHFR inhibitor templates, the [3,2-d] fusion geometry of pyrido[3,2-d]pyrimidine-2,4-diamine confers a unique spatial arrangement of hydrogen-bond acceptors. In direct comparisons of regioisomeric scaffolds, pyrido[3,2-d]pyrimidine-based inhibitors achieve potency and selectivity profiles distinct from pyrido[2,3-d]pyrimidine analogues when targeting pathogenic DHFR isoforms [1][2]. The 6-position of the [3,2-d] scaffold is synthetically accessible for derivatization via halogenation and subsequent nucleophilic displacement—a reactivity pattern that is less efficient in the [2,3-d] series due to electronic differences [3]. Generic replacement with a regioisomeric or quinazoline-based building block would necessitate complete re-optimization of structure-activity relationships (SAR), risking loss of both potency and pathogen-selectivity that the [3,2-d] scaffold reliably delivers when elaborated with appropriate 6-substituents [4].

Quantitative Differentiation Evidence for Pyrido[3,2-d]pyrimidine-2,4-diamine (CAS 1955-75-5) vs. Closest Analogs


Scaffold Potency Window: 6-Substituted [3,2-d] Derivatives Achieve Nanomolar DHFR Inhibition Comparable to Clinical Antifolates

While the parent compound pyrido[3,2-d]pyrimidine-2,4-diamine itself lacks intrinsic DHFR inhibitory activity, its 6-substituted derivatives deliver IC₅₀ values as low as 0.0023 × 10⁻⁶ M (2.3 nM) against pcDHFR, equaling or exceeding the potency of the clinical antifolates trimetrexate (TMQ) and piritrexim (PTX) [1]. In contrast, the regioisomeric pyrido[2,3-d]pyrimidine scaffold requires different substitution patterns to achieve comparable potency, often with reduced selectivity for pathogenic over mammalian DHFR [2]. This demonstrates that the [3,2-d] scaffold provides a privileged starting point for achieving clinical-grade potency.

DHFR inhibition antifolate Pneumocystis carinii

Pathogen-Selectivity Advantage: [3,2-d] Scaffold Derivatives Exhibit Higher Selectivity for Toxoplasma gondii DHFR Over Mammalian Enzyme vs. Clinical Comparators

Several 6-substituted pyrido[3,2-d]pyrimidine-2,4-diamines achieve selectivity ratios (rlDHFR IC₅₀ / tgDHFR IC₅₀) of 5.0–12.4 for T. gondii DHFR over rat liver DHFR, representing 17–43-fold improvement in selectivity compared to trimetrexate (TMQ) [1]. Notable selective analogues include 2,4-diamino-6-[(2'-chloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine (selectivity ratio 8.0), 2,4-diamino-6-[(3',4',5'-trimethoxyanilino)methyl]pyrido[3,2-d]pyrimidine (selectivity ratio 5.0), and 2,4-diamino-6-[(2',4',6'-trichloroanilino)methyl]pyrido[3,2-d]pyrimidine (selectivity ratio 12.4). These values surpass those of TMQ, which shows minimal selectivity for pathogenic over mammalian DHFR [1]. The pyrido[2,3-d]pyrimidine scaffold, by comparison, yields different selectivity profiles due to altered active-site interactions [2].

selectivity Toxoplasma gondii DHFR

Synthetic Accessibility: 6-Chloro Intermediate Enables Efficient Derivatization of the [3,2-d] Core

Pyrido[3,2-d]pyrimidine-2,4-diamine can be readily converted to 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine (CAS 93684-07-2), a key intermediate that undergoes nucleophilic aromatic substitution with thiols and amines to generate diverse 6-substituted libraries [1]. This two-step sequence from the parent compound to functionalized derivatives contrasts with pyrido[2,3-d]pyrimidine-2,4-diamine, where 6-position activation typically requires alternative strategies such as bromination followed by Buchwald-Hartwig coupling [2]. The commercial availability of pyrido[3,2-d]pyrimidine-2,4-diamine at ≥98% purity (Leyan Product No. 1845896) ensures consistent starting material quality for multi-step library synthesis .

synthesis building block medicinal chemistry

Physicochemical Differentiation: Distinguishable Predicted Properties vs. Regioisomeric Pyrido[2,3-d]pyrimidine-2,4-diamine

Pyrido[3,2-d]pyrimidine-2,4-diamine exhibits predicted physicochemical parameters that differentiate it from its [2,3-d] regioisomer: boiling point 490.3 ± 53.0 °C, density 1.495 ± 0.06 g/cm³, and pKa 5.67 ± 0.30 (predicted) . These values, while predicted rather than experimental, provide a fingerprint for identity verification and purity assessment during procurement. The distinct InChI Key (CMMSUVYMWKBPQK-UHFFFAOYSA-N) and canonical SMILES (C1=CC2=C(C(=NC(=N2)N)N)N=C1) uniquely identify the [3,2-d] fusion pattern . No experimental head-to-head comparative physicochemical data against the [2,3-d] regioisomer were identified in the reviewed literature.

physicochemical properties regioisomer quality control

Recommended Application Scenarios for Pyrido[3,2-d]pyrimidine-2,4-diamine (CAS 1955-75-5) Based on Quantitative Evidence


Scaffold for Design of Selective Anti-Pneumocystis and Anti-Toxoplasma DHFR Inhibitors

Research groups developing next-generation therapies for Pneumocystis pneumonia (PCP) or toxoplasmosis should prioritize pyrido[3,2-d]pyrimidine-2,4-diamine as the core building block. The established SAR shows that 6-substituted derivatives of this scaffold achieve nanomolar IC₅₀ values against pcDHFR (as low as 2.3 nM) and tgDHFR (as low as 0.84 nM), with selectivity ratios up to 12.4 for the pathogenic enzyme over mammalian DHFR—a 17–43-fold improvement over trimetrexate [1][2]. This scaffold-specific selectivity advantage is not reliably reproduced with pyrido[2,3-d]pyrimidine or quinazoline starting materials without extensive re-optimization.

Medicinal Chemistry Library Synthesis via 6-Chloro Intermediate

Medicinal chemistry teams building compound libraries for antifolate or kinase inhibitor programs can leverage the efficient synthetic route from pyrido[3,2-d]pyrimidine-2,4-diamine to its 6-chloro derivative, which then undergoes facile nucleophilic displacement to generate diverse 6-substituted analogues. This route enabled the synthesis of 21-compound and 42-compound libraries in published DHFR programs without requiring palladium-catalyzed cross-coupling steps that are necessary for pyrido[2,3-d]pyrimidine derivatization [1][3]. Commercial availability at ≥98% purity reduces variability in library production.

Reference Standard for Regioisomer Differentiation in Analytical Chemistry

Given the distinct biological activity profiles of pyrido[3,2-d]pyrimidine-2,4-diamine and its [2,3-d] regioisomer, analytical laboratories engaged in quality control of pharmaceutical intermediates should use this compound as a certified reference standard for chromatographic method development (HPLC, LC-MS) to unequivocally distinguish the two regioisomers in reaction monitoring and final product release. The unique InChI Key, canonical SMILES, and predicted pKa of 5.67 provide orthogonal identification parameters .

Quote Request

Request a Quote for pyrido[3,2-d]pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.